Cyclohexyl(phenyl)methyl thiocyanate

Description

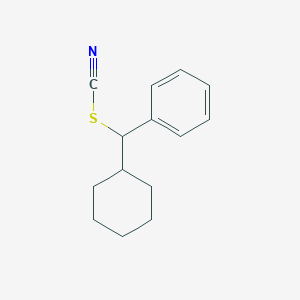

Cyclohexyl(phenyl)methyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to a cyclohexyl(phenyl)methyl backbone. This structure combines aromatic (phenyl) and alicyclic (cyclohexyl) moieties, imparting unique steric and electronic properties. The compound is synthesized via reactions involving cyclohexyl thiocyanate with hydrazine hydrate and chromone derivatives under reflux conditions in ethanol, as described in thiosemicarbazone derivative preparations . Its applications span organic synthesis and industrial lubricant formulations, where derivatives of thiocyanates are valued for their thermal stability and compatibility with hydrophobic matrices .

Properties

CAS No. |

919474-60-5 |

|---|---|

Molecular Formula |

C14H17NS |

Molecular Weight |

231.36 g/mol |

IUPAC Name |

[cyclohexyl(phenyl)methyl] thiocyanate |

InChI |

InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 |

InChI Key |

XOZLTVGVVMTREX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(phenyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl(phenyl)methyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and purification .

Another method involves the use of cyclohexyl(phenyl)methyl bromide as the starting material, which reacts with sodium thiocyanate in the presence of a phase transfer catalyst. This method offers higher yields and better selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(phenyl)methyl thiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation: The sulfur atom in the thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include cyclohexyl(phenyl)methyl amine, cyclohexyl(phenyl)methyl alcohol, and cyclohexyl(phenyl)methyl thiol.

Oxidation: Products include cyclohexyl(phenyl)methyl sulfonyl derivatives.

Reduction: Products include cyclohexyl(phenyl)methyl amine and cyclohexyl(phenyl)methyl thiol.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- Cyclohexyl(phenyl)methyl thiocyanate serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique structural properties that allow for further functionalization.

Reactivity and Transformations

- The compound undergoes several chemical reactions:

- Nucleophilic Substitution: The thiocyanate group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation: The sulfur atom can be oxidized to form sulfonyl derivatives.

- Reduction: It can be reduced to yield corresponding amines or thiols.

Biological Applications

Potential Biological Activities

- Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent .

Mechanism of Action

- The compound’s mechanism involves interactions with biological targets, where the thiocyanate group may form covalent bonds with proteins or enzymes, modulating their activity. This interaction can affect cellular signaling pathways, leading to altered cell function.

Medicinal Applications

Drug Development

- Ongoing research is exploring the use of this compound as a precursor in drug development. Its unique properties make it suitable for creating new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Diagnostic Tools

- There is potential for this compound to be utilized in medical imaging as a diagnostic tool, although more research is needed to establish its efficacy in this area.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals and polymers. Its unique chemical characteristics contribute to materials with distinct properties.

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

- A study examined the antimicrobial activity of this compound against various pathogens. The results indicated significant effectiveness against gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural and Electronic Differences

Thiocyanate derivatives vary significantly based on their substituents:

- Cyclohexyl(phenyl)methyl thiocyanate : Combines a bulky cyclohexyl group (flexible, lipophilic) with a phenyl ring (aromatic, π-electron-rich). This hybrid structure reduces electron density at the thiocyanate group compared to purely aromatic derivatives, moderating its nucleophilicity.

- Phenyl thiocyanate : Features a planar phenyl group directly attached to -SCN, enhancing resonance stabilization and increasing electrophilic reactivity.

- Benzyl thiocyanate : Contains a benzyl (-CH₂Ph) group, offering intermediate steric hindrance and electronic effects between phenyl and cyclohexyl derivatives.

- Methyl thiocyanate : The simplest analog, with minimal steric hindrance and high reactivity due to the electron-donating methyl group.

Key Insight: The cyclohexyl group in this compound introduces steric hindrance and lipophilicity, which can slow reaction kinetics but improve solubility in non-polar media compared to phenyl or benzyl analogs .

Physical Properties

Melting points and solubility trends reflect substituent effects:

- Aromatic thiocyanates (e.g., phenyl derivatives): Higher melting points (250–307°C) due to planar structures enabling efficient crystal packing .

- Aliphatic/cycloaliphatic thiocyanates : Lower melting points (e.g., cyclohexyl derivatives) owing to reduced symmetry and increased conformational flexibility.

- Solubility: this compound exhibits enhanced solubility in organic solvents (e.g., ethanol, hexane) compared to purely aromatic analogs, making it suitable for industrial applications .

Biological Activity

Cyclohexyl(phenyl)methyl thiocyanate (CPMTC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological properties of CPMTC, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Profile

- Chemical Formula : CHNS

- CAS Number : 919474-60-5

- Molecular Weight : 219.31 g/mol

The biological activity of CPMTC is primarily attributed to its thiocyanate group, which can undergo nucleophilic attacks by biological nucleophiles. This interaction can lead to the formation of covalent bonds with proteins or enzymes, modulating their activity and affecting various cellular processes. CPMTC may also interfere with cellular signaling pathways, resulting in alterations in cell function and behavior.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of CPMTC against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Staphylococcus aureus | >16 µg/mL |

| Streptococcus pyogenes | 8 µg/mL |

These findings indicate that CPMTC exhibits potent antibacterial properties comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

CPMTC has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values :

- MCF-7: 3 µM

- HeLa: 5 µM

- A549: 4 µM

The mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis rates in treated cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that CPMTC showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Assessments : In a cytotoxicity assay using the MTT method, CPMTC exhibited dose-dependent cytotoxic effects on human cancer cell lines, suggesting its viability as a candidate for further drug development targeting cancer therapies .

- Structure-Activity Relationship (SAR) : Research into the structural modifications of thiocyanate compounds revealed that the presence of bulky groups like cyclohexyl enhances biological activity by improving interactions with target biomolecules .

Comparison with Similar Compounds

To understand the uniqueness of CPMTC, it is beneficial to compare it with structurally similar compounds:

| Compound | Notable Properties |

|---|---|

| Phenylmethyl thiocyanate | Lower antimicrobial activity |

| Cyclohexylmethyl thiocyanate | Reduced reactivity compared to CPMTC |

| Cyclohexyl(phenyl)methyl isothiocyanate | Different reactivity and biological activities |

The dual presence of cyclohexyl and phenyl groups in CPMTC contributes unique steric and electronic effects that enhance its reactivity and biological interactions compared to its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.